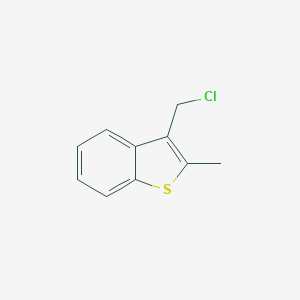

3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE

Übersicht

Beschreibung

3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of a chloromethyl group at the third position and a methyl group at the second position on the benzothiophene ring makes this compound unique. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE can be achieved through several methods. One common approach involves the chloromethylation of 2-methyl-1-benzothiophene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce processing times.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

Benzothiophene derivatives, including 3-chloromethyl-2-methylbenzothiophene, typically undergo electrophilic aromatic substitution reactions. The presence of the chlorine atom at the 3-position can direct electrophiles to the 2-position or the 4-position due to the electron-withdrawing nature of the chlorine substituent.

-

Reaction Mechanism : The electrophilic aromatic substitution involves the formation of a sigma complex, followed by deprotonation to restore aromaticity.

Chlorination Reactions

Recent studies have focused on chlorination methods for benzothiophene derivatives:

-

C3-Chlorination : A method using sodium hypochlorite has been reported for C3-chlorination of benzothiophene derivatives, including those with alkyl and vinyl groups. The reaction occurs in aqueous acetonitrile at elevated temperatures (65–75 °C), yielding variable chlorinated products (30–65% yields) depending on the substituents present .

-

Mechanism Insights : Density Functional Theory (DFT) calculations suggest that the chlorination proceeds through the formation of a hypochlorous acidium ion, which facilitates the generation of a chloronium ion intermediate, leading to chlorinated products .

Suzuki-Miyaura Coupling

The C3-chloro derivative of benzothiophene can be employed in cross-coupling reactions such as the Suzuki-Miyaura coupling:

-

Synthetic Application : The C3-chloro derivative can be coupled with phenylboronic acid under standard conditions, demonstrating its utility in forming biaryl compounds .

Alkylation and Arylation Reactions

Methods have been developed for regioselective alkylation and arylation at the C3 position without directing groups:

-

C3-Alkylation : Using silanes and TFAA (trifluoroacetic anhydride) under mild conditions allows for selective C3-alkylation of benzothiophene derivatives .

-

C3-Arylation : Similar methodologies enable C3-arylation, offering a versatile approach to functionalize benzothiophene derivatives while maintaining regioselectivity .

Oxidative Reactions

Oxidative transformations are also significant in modifying benzothiophene derivatives:

Wissenschaftliche Forschungsanwendungen

Drug Development

CMBT and its derivatives are being investigated for their potential as pharmacophores in drug development. The structural characteristics of benzothiophene compounds make them suitable candidates for various biological activities:

- Neurotoxin Inhibition: Certain chlorinated derivatives of benzothiophene have shown promise as neurotoxin inhibitors, suggesting potential applications in neuropharmacology .

- Antimicrobial Activity: Studies indicate that CMBT exhibits antimicrobial properties, making it a candidate for developing new antibiotics .

Case Study: Antimicrobial Properties

A study evaluated the antimicrobial activity of CMBT against various bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria. This positions CMBT as a potential lead compound for antibiotic development.

Functional Materials

CMBT serves as a useful synthon in the synthesis of functional materials. Its ability to participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, allows for the creation of more complex structures that can be utilized in organic electronics and photonic devices .

Data Table: Synthetic Applications of CMBT

Environmental and Toxicological Studies

Research on the environmental impact and toxicity of CMBT is crucial, especially given its potential applications in consumer products. Toxicological assessments indicate that while CMBT has useful properties, its chlorinated nature necessitates careful evaluation regarding bioaccumulation and ecological effects .

Wirkmechanismus

The mechanism of action of 3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Chloromethyl)-1-benzothiophene

- 3-(Bromomethyl)-2-methyl-1-benzothiophene

- 2-Methyl-1-benzothiophene

Uniqueness

3-CHLOROMETHYL-2-METHYLBENZOTHIOPHENE is unique due to the specific positioning of the chloromethyl and methyl groups on the benzothiophene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other benzothiophene derivatives.

Biologische Aktivität

3-Chloromethyl-2-methylbenzothiophene is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The presence of the chloromethyl group allows for various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . It has been evaluated against various microorganisms, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have demonstrated low minimum inhibitory concentration (MIC) values, indicating strong bactericidal properties.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-CM-2-MBT | 16 | Staphylococcus aureus |

| 3-CM-2-MBT | 32 | Escherichia coli |

| 3-CM-2-MBT | 64 | Candida albicans |

These results suggest that modifications to the compound can enhance its antimicrobial efficacy, making it a candidate for further development in pharmaceutical applications .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism appears to involve the inhibition of specific cellular pathways related to cell proliferation and survival.

Case Study:

In a recent study evaluating various analogs of benzothiophene derivatives, compounds similar to this compound exhibited IC50 values ranging from 0.48 µM to 5.13 µM against MCF-7 cells, demonstrating significant cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3-CM-2-MBT | 1.54 | MCF-7 |

| Analog A | 0.78 | MDA-MB-231 |

| Analog B | 4.5 | U-937 |

The biological activity of this compound is attributed to its ability to interact with cellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to inhibition of critical enzymatic pathways involved in cell survival and proliferation .

Toxicological Considerations

While the biological activities are promising, toxicological studies are essential for assessing safety profiles. Preliminary data suggest that certain derivatives may exhibit cytotoxicity at higher concentrations; thus, further investigation into the therapeutic index is warranted .

Eigenschaften

IUPAC Name |

3-(chloromethyl)-2-methyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSRRSEVMRNPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2S1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626133 | |

| Record name | 3-(Chloromethyl)-2-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16957-90-7 | |

| Record name | 3-(Chloromethyl)-2-methylbenzo[b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16957-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-2-methyl-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.